3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
3-benzyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHPDABQURCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule belonging to the class of quinazoline derivatives. Its structure incorporates an indole moiety and various functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is indicative of its complex structure. The molecular formula is , and it features a quinazoline core that is known for various biological activities. The presence of the indole moiety is particularly significant as indoles are often linked to anticancer and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Weight | 520.64 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit tumor growth in various cancer models. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that derivatives containing the indole structure can inhibit bacterial growth effectively. In vitro assays demonstrated that related compounds displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell survival.
- Gene Expression Regulation : The compound may influence gene expression patterns associated with apoptosis and cell cycle regulation.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of a similar quinazoline derivative resulted in a significant reduction in tumor volume compared to control groups. The treatment led to increased levels of apoptotic markers in tumor tissues, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study, a series of indole-based compounds were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the indole structure enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent derivatives .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical pathways and create derivatives with enhanced properties.
Biological Activities
Research has indicated that this compound may possess significant biological activities , including:
- Antimicrobial Properties : Studies suggest that it can inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary investigations have shown potential efficacy against solid tumors, particularly colon and lung cancers, making it a candidate for further development as an anticancer agent.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent :
- Mechanism of Action : It may interact with specific enzymes and receptors, modulating key biological pathways involved in disease progression.
- Therapeutic Applications : Potential uses include treatment for various cancers and infectious diseases due to its bioactive properties.
Case Studies
Several case studies have explored the applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study B | Showed cytotoxic effects on cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study C | Investigated the compound's ability to modulate enzyme activity related to cancer metabolism, suggesting a dual role in treatment strategies. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether group (-S-) in the sulfanyl moiety is susceptible to nucleophilic substitution under alkaline conditions. For example:
-
Reaction with Alkyl Halides :
The sulfanyl group can undergo alkylation in the presence of alkyl halides (e.g., methyl iodide) and a base (e.g., KCO) in polar aprotic solvents like DMF (dimethylformamide). This reaction modifies the side-chain while retaining the quinazoline core.
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation with methyl iodide | KCO, DMF, 5–6 h, 50–60°C | 3-Benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]methylsulfanyl}-...-carboxamide |
Oxidation of the Thioether to Sulfone/Sulfoxide
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
-
With H2_22O2_22/AcOH : Forms sulfoxide at room temperature.
-
With m-CPBA (meta-chloroperbenzoic acid) : Yields sulfone under reflux conditions.
| Oxidizing Agent | Conditions | Product Oxidation State |
|---|---|---|
| HO/AcOH | RT, 2–4 h | Sulfoxide (+SO) |
| m-CPBA | Reflux in CHCl, 6 h | Sulfone (+SO) |
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) at position 7 undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to a carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) yields the corresponding carboxylate salt .
| Hydrolysis Type | Reagents | Product |
|---|---|---|
| Acidic | 6M HCl, reflux, 8 h | 7-Carboxylic acid derivative |
| Basic | 2M NaOH, 60°C, 6 h | Sodium 7-carboxylate |
Electrophilic Substitution on the Indole Ring
The indole moiety participates in electrophilic substitution at the 3-position due to its electron-rich pyrrole ring. Common reactions include:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | C3 of indole | 3-Nitroindole derivative |
| Sulfonation | Fuming HSO, 50°C | C5 of indole | 5-Sulfoindole derivative |
Ring-Opening of the Oxolan Group
The tetrahydrofuran (oxolan) ring can undergo acid-catalyzed ring-opening in the presence of HBr or HI:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 3 h | 2-(Bromomethyl)-1,4-butanediol derivative |
Transamidation of the Carboxamide
The primary carboxamide group reacts with amines under peptide-coupling conditions:
| Amine | Coupling Agent | Yield | Product |
|---|---|---|---|
| Furfurylamine | EDC/HOBt, CHCl | 88% | N-(Furfuryl)-7-carboxamide analog |
| Benzylamine | EDC/HOBt, DMF | 75% | N-Benzyl-7-carboxamide analog |
Photochemical Reactivity
The α,β-unsaturated ketone (2-oxoethyl group) undergoes [2+2] photocycloaddition under UV light (λ = 254 nm) in inert solvents, forming cyclobutane derivatives.
| Conditions | Product |
|---|---|
| UV (254 nm), CHCN | Cyclobutane-fused quinazoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
